TRIS carbonate

Übersicht

Beschreibung

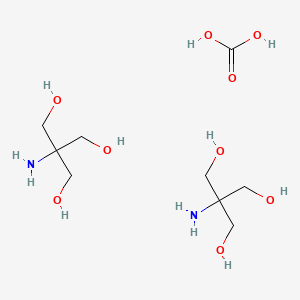

TRIS carbonate is a chemical compound that combines carbonic acid with 2-amino-2-(hydroxymethyl)-1,3-propanediol in a 1:2 ratio

Wirkmechanismus

Target of Action

TRIS carbonate, also known as TRISCARBONATE or Carbonic acid, compound with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2), is primarily used as a buffer in biological systems . Its primary targets are enzymes such as alkaline phosphatase . Alkaline phosphatase is an important enzyme used in many scientific and clinical assays .

Mode of Action

This compound interacts with its targets, such as alkaline phosphatase, by affecting the enzyme’s activity. The presence of TRIS has been found to increase the Vmax and Km values for alkaline phosphatase at each pH tested, indicating an increase in the enzyme’s affinity for its substrate and its maximal cleavage rate . This interaction results in changes in the enzyme’s activity and its ability to carry out its function .

Biochemical Pathways

The action of this compound affects the biochemical pathways involving its target enzymes. For instance, in the case of alkaline phosphatase, this compound influences the enzyme’s activity, which in turn impacts the biochemical pathways that the enzyme is involved in . The exact downstream effects would depend on the specific pathways that the target enzyme is part of.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is rapidly eliminated by the kidney, with 75% excreted in the urine after 8 hours . A linear correlation between creatinine-clearance and TRIS-clearance has been observed . The bioavailability of this compound would be influenced by these ADME properties.

Result of Action

The result of this compound’s action is the modulation of the activity of its target enzymes. For example, the presence of TRIS has been found to reduce the stability of enzymes when immobilized, an effect that can be observed at different pH levels . This modulation of enzyme activity can have various molecular and cellular effects, depending on the specific roles of the target enzymes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the effectiveness of this compound as a buffer . Additionally, the presence of other substances in the environment, such as other buffers or solvents, can also affect the action of this compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol typically involves the reaction of carbonic acid with 2-amino-2-(hydroxymethyl)-1,3-propanediol under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired compound. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of advanced purification methods, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and as a buffer in analytical chemistry.

Biology: It is employed in biological research to study enzyme kinetics and metabolic pathways.

Medicine: The compound has potential therapeutic applications, including as a component in drug formulations and as a stabilizer for biologically active molecules.

Industry: It is used in the production of specialty chemicals, as a stabilizer in formulations, and in the development of new materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol include:

Carbonic acid, compd. with 2-amino-2-methyl-1-propanol: This compound has similar buffering properties but differs in its molecular structure.

Carbonic acid, compd. with 2-aminoethanol: Another compound with buffering capabilities, used in various chemical and biological applications.

Uniqueness

The uniqueness of carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol lies in its specific molecular structure, which provides distinct chemical properties and reactivity. Its ability to form stable complexes and its versatility in various applications make it a valuable compound in scientific research and industrial processes.

Biologische Aktivität

TRIS carbonate, a compound formed from the combination of TRIS (2-amino-2-hydroxymethyl-1,3-propanediol) and carbonate ions, plays a significant role in various biological systems. Its primary applications include serving as a buffer in biochemical experiments and influencing the behavior of biomaterials. This article explores the biological activity of this compound, focusing on its physicochemical properties, interactions with biological systems, and implications in research.

This compound is known for its buffering capacity, particularly in maintaining physiological pH levels. The compound can stabilize pH in the range of 7.0 to 8.5, which is crucial for many biological reactions. The effectiveness of TRIS buffers in various experimental conditions has been documented extensively.

Key Characteristics:

- Buffering Range : Effective between pH 7.0 and 8.5.

- Solubility : Highly soluble in water, facilitating its use in aqueous solutions.

- Stability : Maintains stability under physiological conditions, making it suitable for biological assays.

Case Study: Calcium Carbonate Precipitation

A study investigated the influence of different concentrations of TRIS buffer on calcium carbonate precipitation, highlighting its role in biomaterials. The results indicated that varying TRIS concentrations significantly affected the rate of calcium carbonate formation, which is essential for applications in bone repair and regeneration.

| TRIS Concentration (mM) | Calcium Carbonate Precipitation Rate (mg/L) |

|---|---|

| 10 | 50 |

| 20 | 75 |

| 30 | 90 |

This data suggests that higher concentrations of TRIS enhance precipitation rates, which could be beneficial in developing bioactive materials for orthopedic applications .

Cellular Effects

Research has shown that this compound can influence cellular activities, particularly in osteoblasts (bone-forming cells). In vitro studies demonstrated that this compound enhances cell viability and proliferation when used as a medium for cell culture.

Cell Viability Study

- Cell Line : MC3T3-E1 (mouse osteoblast-like cells)

- Concentration : this compound at varying concentrations (12.5 µg/ml and 25 µg/ml)

- Duration : 10 days

The results indicated that cells cultured with this compound exhibited increased viability compared to control groups without the buffer. This suggests that this compound not only serves as a buffering agent but also promotes cellular health and function .

Proteasome Activity Modulation

Another significant finding involves the modulation of proteasome activity by this compound. In alkaline environments created by carbonate buffers, proteasome activity was inhibited; however, supplementation with polyamines like spermine counteracted this inhibition. This highlights a potential physiological role for this compound in cancer metabolism by supporting proteasome function under alkaline conditions.

Summary of Findings:

- Proteasome Activity : Inhibited in high pH environments.

- Counteraction : Polyamines can restore proteasome activity when combined with this compound buffers.

These findings suggest that this compound may play a critical role in cellular metabolism and survival under stress conditions such as those found in cancer cells .

Eigenschaften

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;carbonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H11NO3.CH2O3/c2*5-4(1-6,2-7)3-8;2-1(3)4/h2*6-8H,1-3,5H2;(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQWVHROHDZXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1071119 | |

| Record name | Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68123-29-5 | |

| Record name | Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068123295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the structural characteristics of hexahydroxybenzene triscarbonate (C9O9) and its analogs?

A1: Hexahydroxybenzene triscarbonate (C9O9) and its sulfur-containing analogs (C9S9, C9O6S3, C9O3S6) exhibit a planar D3h structure as their preferred geometry, as opposed to a C3v bowl structure. This finding stems from ab initio molecular orbital calculations conducted at the HF and MP2 levels. []

Q2: What makes hexahydroxybenzene triscarbonate (C9O9) and its analogs interesting for material science?

A2: These compounds are particularly intriguing due to their potential to decompose into carbon oxides (COx) and/or carbon sulfides (CSx) upon pyrolysis. This characteristic makes them attractive for studying the formation mechanisms of carbon-based materials and exploring their use as precursors for novel materials. []

Q3: Can cyclic carbonates be used to synthesize polyurethane foams without using isocyanates?

A3: Yes, cyclic carbonates present a promising alternative to isocyanates in polyurethane foam production. Recent research has focused on synthesizing non-isocyanate polyurethane (NIPU) foams by reacting cyclic carbonates with diamines. This approach utilizes sodium bicarbonate (SBC) as a chemical foaming agent, offering a greener and potentially healthier alternative to conventional methods. []

Q4: How does the concentration of sodium bicarbonate (SBC) impact the properties of NIPU foams?

A4: Varying the SBC content in NIPU foam synthesis influences the foam's density and microstructure. Further research is exploring the optimal SBC concentration to achieve desired foam properties for specific applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.